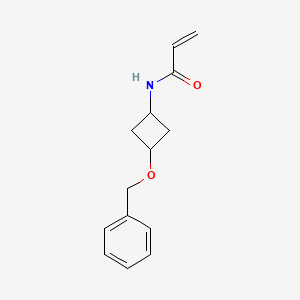
N-(3-Phenylmethoxycyclobutyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Phenylmethoxycyclobutyl)prop-2-enamide, commonly known as PPC, is a synthetic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. PPC belongs to the class of cyclobutyl-containing compounds, which have shown promising results in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The exact mechanism of action of PPC is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that PPC inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PPC has been shown to have several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, PPC has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. PPC has also been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.
実験室実験の利点と制限
One of the main advantages of PPC is its synthetic accessibility, which allows for the preparation of large quantities of the compound for research purposes. PPC also exhibits high potency against cancer cells, making it a promising candidate for further drug development. However, one limitation of PPC is its relatively low solubility in aqueous solutions, which can make it challenging to study its biological activity in vitro.
将来の方向性
There are several potential future directions for research on PPC. One area of interest is the development of PPC-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the exploration of the structure-activity relationship of PPC and its analogs to identify compounds with improved potency and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of PPC and its effects on various biological pathways.
合成法
PPC can be synthesized through a multistep reaction, starting from commercially available starting materials. The first step involves the preparation of 3-phenylmethoxycyclobutanone, which is then converted to the corresponding enolate using a strong base. The enolate is then reacted with propargyl bromide to form the desired product, PPC.
科学的研究の応用
PPC has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that PPC has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. PPC has also been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(3-phenylmethoxycyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-14(16)15-12-8-13(9-12)17-10-11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCKCDFWVVKAFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC(C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

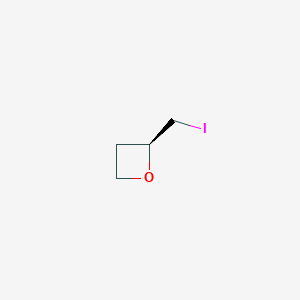

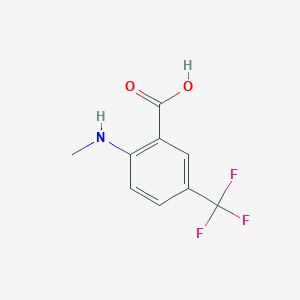
![4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2415035.png)
![9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415036.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2415037.png)
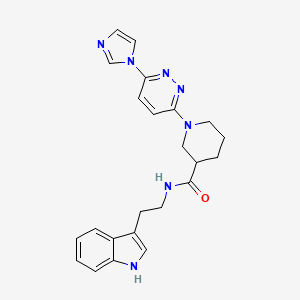
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2415039.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2415041.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone](/img/structure/B2415043.png)
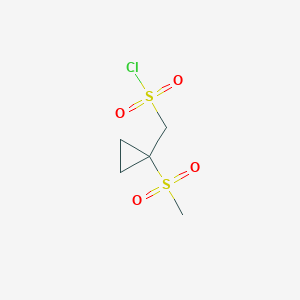
methanone](/img/structure/B2415047.png)
